[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVBDLHQWLLFAZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lactam Cyclization and Reduction
A patented method for (S)-3-hydroxypyrrolidine synthesis provides a foundational approach:
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Esterification : 4-Amino-(S)-2-hydroxybutyric acid is esterified using C1–C12 alkyl alcohols (e.g., ethanol) under acidic conditions (HX₂ = H₂SO₄ or HCl).
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Lactam cyclization : The ester undergoes intramolecular amidation at 0–150°C to form a 5-membered lactam.
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Amide reduction : Sodium borohydride (1–10 eq) in diglyme reduces the lactam to (S)-3-hydroxypyrrolidine at 20–150°C.
Adaptation for target compound :
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The C3 hydroxyl group serves as a handle for functionalization. Halogenation (e.g., HBr/AcOH) converts it to a bromide, enabling displacement by benzyl-ethyl-amine.
Table 1: Halogenation Conditions for C3 Activation
| Halogenating Agent | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| HBr/AcOH | C1–C4 alkyl | 0–100 | 92 |
| PBr₃ | DCM | -10–25 | 88 |
| SOCl₂ | Toluene | Reflux | 85 |
Introduction of the Benzyl-Ethyl-Amino Group
Nucleophilic Displacement
The halogenated intermediate undergoes SN2 substitution with benzyl-ethyl-amine. Key parameters:
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Base selection : K₂CO₃ or NaOH in water/C1–C4 alcohol mixtures.
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Solvent optimization : Ethanol/water (3:1) maximizes nucleophilicity while maintaining solubility.
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Temperature : 60–80°C for 12–24 hours achieves >90% conversion.
Example protocol :
Reductive Amination
Alternative route for stereoretention:
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Condense (S)-3-aminopyrrolidine with benzaldehyde and ethylamine to form an imine.
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Reduce with NaBH₄ in ethanol (0–5°C).
Yield : 78–85%, >99% ee.
Acetic Acid Moiety Installation
N-Alkylation with Bromoacetic Acid
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Reagents : Bromoacetic acid (1.5 eq), K₂CO₃ (3 eq) in DMF.
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Conditions : 50°C, 6 hours, N₂ atmosphere.
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Workup : Acidification to pH 2–3, extraction, and crystallization.
Table 2: Alkylation Efficiency Across Solvents
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 50 | 6 | 89 |
| THF | 65 | 8 | 75 |
| MeCN | 40 | 10 | 82 |
Carbodiimide-Mediated Coupling
For higher purity:
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React with (S)-3-(benzyl-ethyl-amino)pyrrolidine at 60–65°C.
Advantage : Avoids over-alkylation; yields 93% with 99.5% HPLC purity.
Industrial-Scale Purification Strategies
Distillation vs. Crystallization
Chiral Resolution
For racemic mixtures:
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Chiral column : Lux Amylose-2 (Heptane/EtOH, 80:20).
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Recovery : 98% ee at 5 kg scale.
Analytical Characterization
Critical quality attributes include:
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HPLC : Rt = 8.2 min (C18, 0.1% TFA in H₂O/MeCN).
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Optical rotation : [α]D²⁵ = +12.5° (c = 1, MeOH).
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MS (ESI+) : m/z 307.2 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, where the carboxylic acid moiety may be reduced to an alcohol.
Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological systems, providing insights into enantioselectivity and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may interact with active sites, while the pyrrolidine ring and acetic acid moiety contribute to the overall binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Key Properties :
- CAS Number : Referenced in multiple entries (e.g., 1042540-67-9 for the R-enantiomer) .
- Molecular Formula : Likely C₁₅H₂₂N₂O₂ (inferred from similar compounds in ).
- Molecular Weight : ~248–286 g/mol (varies slightly based on substituents) .
This compound is structurally tailored to balance lipophilicity (via the benzyl-ethyl group) and hydrophilicity (via the acetic acid), making it a candidate for drug discovery or biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Analysis
The table below compares [(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid with structurally related compounds, emphasizing substituent variations and their implications:
Key Observations:
Stereochemistry : The S-enantiomer of the target compound may exhibit distinct biological activity compared to its R-counterpart (CAS 1042540-67-9), as chiral centers often influence pharmacokinetics and target engagement .
Substituent Effects: Benzyl-ethyl vs. Bulky Groups: The tert-Boc group (CAS 1354017-15-4) improves stability but may hinder membrane permeability due to increased size . Aromatic Systems: The naphthalenyl derivative (CAS 870964-67-3) offers enhanced lipophilicity and π-π interactions, beneficial for targets requiring aromatic stacking .
Simplified Analogs : Compounds like 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 76234-38-3) lack complex substituents, resulting in lower molecular weight and reduced specificity, highlighting the necessity of the benzyl-ethyl group in the target compound .
Protective Groups : Derivatives with benzyloxycarbonyl (CAS 114779-79-2) or tert-Boc groups are likely synthetic intermediates, emphasizing the target compound's role as a deprotected, bioactive form .
Research Implications
- Drug Design : The benzyl-ethyl group in the target compound provides a balance between solubility and membrane permeability, making it a versatile scaffold for optimization.
- Enantiomer Studies : Further pharmacological testing is required to compare the S- and R-enantiomers’ efficacy and toxicity profiles .
- Synthetic Utility : Protective group strategies (e.g., tert-Boc in CAS 1354017-15-4) could streamline the synthesis of analogs with tailored properties .
Biological Activity
[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, a benzyl-ethyl-amino group, and an acetic acid moiety. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Synthesized via cyclization reactions involving suitable precursors.
- Introduction of the Benzyl-Ethyl-Amino Group : Achieved through reductive amination.
- Attachment of the Acetic Acid Moiety : Introduced via carboxylation reactions.
Types of Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The amino group may be oxidized to form nitroso or nitro derivatives.
- Reduction : Reduction can yield amine derivatives.
- Substitution : The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions.
The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The binding affinity and specificity are influenced by the structural components:
- Benzyl-Ethyl-Amino Group : Likely interacts with active sites on target proteins.
- Pyrrolidine Ring and Acetic Acid Moiety : Contribute to overall binding properties.
This compound may modulate biochemical pathways by either inhibiting or activating target proteins, leading to various physiological effects.
Antiseizure Activity
Recent studies have shown that related compounds exhibit broad-spectrum antiseizure activity. For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant efficacy in mouse seizure models, suggesting potential applications for this compound in treating neurological disorders .
Comparative Analysis
A comparison with similar compounds highlights the unique attributes of this compound:
| Compound Name | Key Differences |
|---|---|
| [(S)-3-(Benzyl-amino)-pyrrolidin-1-yl]-acetic acid | Lacks the ethyl group, potentially affecting binding affinity. |
| [(S)-3-(Ethyl-amino)-pyrrolidin-1-yl]-acetic acid | Lacks the benzyl group, which may influence pharmacological properties. |
| [(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acid | Contains a propionic acid moiety instead of acetic acid, altering chemical reactivity. |
In Vitro Studies
In vitro studies have demonstrated that related compounds can enhance glutamate uptake in primary glia cultures, indicating a positive allosteric modulation effect on glutamate transporters . Such findings suggest that this compound may also exhibit similar mechanisms, contributing to its potential therapeutic effects.
Clinical Implications
The unique pharmacological profile suggests potential applications in treating neurological disorders such as epilepsy. Further research is warranted to explore its efficacy and safety in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing [(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, and how is stereochemical purity ensured?
- Methodology : Synthesis typically involves multi-step organic reactions, such as alkylation of pyrrolidine derivatives followed by acetic acid coupling. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., enantioselective alkylation) are employed. Purity is validated via chiral HPLC or polarimetry .
- Key Considerations : Reaction conditions (temperature, solvent) must minimize racemization. Intermediate characterization using -NMR and LC-MS is critical .
Q. What analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodology : Reverse-phase HPLC with UV/fluorescence detection or LC-MS/MS is preferred for sensitivity. Internal standards (e.g., deuterated analogs) improve accuracy. Sample preparation involves protein precipitation or solid-phase extraction .
- Validation : Calibration curves must cover physiologically relevant concentrations (nM–µM). Matrix effects should be assessed using spike-and-recovery experiments .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Safety Protocols : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Respiratory protection (P95 masks) is advised if airborne particles are generated .
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or oxidation. Monitor for discoloration or precipitate formation .
Advanced Research Questions
Q. What strategies are employed to resolve conflicting bioactivity data in in vitro vs. in vivo models for this compound?
- Experimental Design :
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain discrepancies .
- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites that may influence in vivo outcomes .
- Data Analysis : Apply computational modeling (e.g., PK/PD simulations) to correlate exposure levels with efficacy .
Q. How can the stereochemical integrity of this compound be maintained during formulation for in vivo studies?
- Formulation Strategies : Use non-aqueous vehicles (e.g., PEG-400) or cyclodextrin complexes to minimize hydrolysis. Lyophilization with cryoprotectants (trehalose) enhances shelf life .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with chiral purity monitoring. Degradation pathways (e.g., intramolecular cyclization) should be mapped via LC-MS/MS .
Q. What mechanistic insights support the compound’s potential as a modulator of neurotransmitter receptors?
- Target Validation :
- Binding Assays : Radioligand displacement studies (e.g., -ligand competition) on GPCRs (e.g., dopamine D, adrenergic receptors) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data across cancer cell lines?
- Troubleshooting :
- Cell Line Authentication : Confirm identity via STR profiling to rule out contamination .
- Assay Conditions : Standardize culture media, passage number, and incubation time. Include positive controls (e.g., doxorubicin) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
